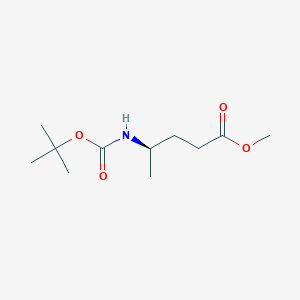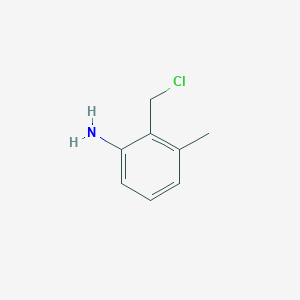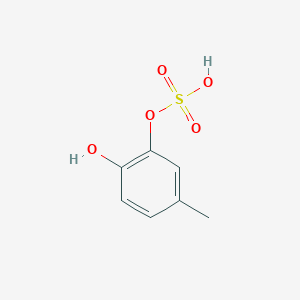![molecular formula C5H6BrN3 B13351346 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B13351346.png)
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a nitrogen-containing heterocyclic compound that features both pyrrole and pyrazole rings. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole typically involves cyclization and annulation reactions. One common method includes the formation of a domino imine followed by intramolecular annulation . Another approach involves the oxidative ring-opening process of 1H-pyrazoles . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring environmental safety, are likely applied to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like activated manganese dioxide in toluene.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions can be performed using nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene at reflux temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce various substituted pyrazoles .
Applications De Recherche Scientifique
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with various molecular targets and pathways. For instance, its kinase inhibitory activity is attributed to its ability to bind to the active site of kinases, thereby blocking their activity . The compound’s antimicrobial and antiviral properties are likely due to its ability to disrupt essential biological processes in pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole
- 1-(1H-tetrazol-5-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- 3-Diazenylacrylonitrile derivatives
Uniqueness
3-Bromo-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is unique due to its bromine substitution, which imparts distinct chemical properties and reactivity compared to other pyrrolopyrazine derivatives. This substitution enhances its potential as a versatile intermediate in organic synthesis and drug discovery .
Propriétés
Formule moléculaire |
C5H6BrN3 |
|---|---|
Poids moléculaire |
188.03 g/mol |
Nom IUPAC |
3-bromo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C5H6BrN3/c6-5-3-1-7-2-4(3)8-9-5/h7H,1-2H2,(H,8,9) |
Clé InChI |
DGKFTGMYDSGFOL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)NN=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![trans-2-[(2-Fluorophenyl)amino]cyclobutan-1-ol](/img/structure/B13351289.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13351295.png)


![6-(2-Methoxybenzyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351309.png)
![(3-(Pyridin-4-ylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13351314.png)





